(1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
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Overview
Description
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of an indane structure with an amino group and a hydroxyphenyl-hexynoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the indane structure: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.
Attachment of the hydroxyphenyl-hexynoic acid moiety: This step may involve coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be studied for its potential effects on cellular processes. Its structural features may interact with biological molecules, providing insights into enzyme activity and protein interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like neuropharmacology or oncology.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Gene expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-aminoindan-2-ol: Shares the indane structure and amino group but lacks the hydroxyphenyl-hexynoic acid moiety.
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: Contains the hydroxyphenyl-hexynoic acid moiety but lacks the indane structure and amino group.
Uniqueness
The uniqueness of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
Properties
Molecular Formula |
C21H23NO4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-2-ol;3-(4-hydroxyphenyl)hex-4-ynoic acid |
InChI |
InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2 |
InChI Key |
KHAXDCFJMFVXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |
Origin of Product |
United States |
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